Cas no 869005-76-5 (1-hydroxy-5-phenylpentan-2-one)

1-hydroxy-5-phenylpentan-2-one 化学的及び物理的性質
名前と識別子
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- 1-hydroxy-5-phenylpentan-2-one
- 2-Pentanone, 1-hydroxy-5-phenyl-
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- インチ: 1S/C11H14O2/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
- InChIKey: KAWABCVSBOKMAI-UHFFFAOYSA-N
- ほほえんだ: C(O)C(=O)CCCC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.071±0.06 g/cm3(Predicted)
- ふってん: 317.2±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.03±0.10(Predicted)
1-hydroxy-5-phenylpentan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124251-10g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1124251-10.0g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1124251-0.25g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1124251-2.5g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1124251-0.1g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1124251-5g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1124251-0.5g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1124251-1g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1124251-0.05g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1124251-1.0g |
1-hydroxy-5-phenylpentan-2-one |
869005-76-5 | 1g |
$943.0 | 2023-06-09 |
1-hydroxy-5-phenylpentan-2-one 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1-hydroxy-5-phenylpentan-2-oneに関する追加情報
Introduction to 1-hydroxy-5-phenylpentan-2-one (CAS No. 869005-76-5)
1-hydroxy-5-phenylpentan-2-one, identified by the chemical compound code CAS No. 869005-76-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, featuring a unique structural arrangement of a hydroxyl group and a phenyl substituent on a pentanone backbone, has garnered attention due to its potential applications in synthetic chemistry and bioactive molecule development. The systematic naming adheres to the IUPAC nomenclature, emphasizing its chemical structure and functional groups.
The molecular structure of 1-hydroxy-5-phenylpentan-2-one consists of a five-carbon ketone chain with an additional hydroxyl group at the first carbon and a phenyl ring attached to the fifth carbon. This configuration imparts distinct physicochemical properties, making it a versatile intermediate in organic synthesis. The presence of both polar functional groups—the hydroxyl group and the aromatic phenyl ring—enhances its solubility in both polar and non-polar solvents, facilitating its use in diverse chemical reactions.
In recent years, research into 1-hydroxy-5-phenylpentan-2-one has been expanding, particularly in the context of drug discovery and material science. The compound’s ability to serve as a building block for more complex molecules has made it valuable in medicinal chemistry. For instance, derivatives of this compound have been explored for their potential biological activities, including anti-inflammatory and antioxidant properties. These studies leverage advanced computational methods to predict how modifications to the core structure might enhance pharmacological efficacy.
One notable application of 1-hydroxy-5-phenylpentan-2-one is in the synthesis of chiral compounds, which are crucial in pharmaceuticals due to their enantioselective properties. The compound’s stereochemistry can be manipulated to produce enantiomers with specific biological responses, making it a key intermediate in developing enantiomerically pure drugs. Researchers have employed asymmetric synthesis techniques to achieve high yields of these enantiomers, demonstrating the compound’s importance in fine chemical manufacturing.
The role of 1-hydroxy-5-phenylpentan-2-one in material science is also emerging as a promising area of study. Its structural features allow for the development of novel polymers and coatings with enhanced mechanical and thermal properties. For example, incorporating this compound into polymer matrices can improve material stability under extreme conditions, such as high temperatures or corrosive environments. Such advancements are critical for industries requiring durable and high-performance materials.
Advances in analytical chemistry have further refined the study of 1-hydroxy-5-phenylpentan-2-one. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy enable precise characterization of this compound and its derivatives. These analytical methods are essential for ensuring the purity and consistency of synthesized materials, which is paramount in pharmaceutical applications where impurities can significantly affect drug safety and efficacy.
The synthesis pathways for 1-hydroxy-5-phenylpentan-2-one have been optimized through continuous research efforts. Modern synthetic strategies focus on improving yield, reducing waste, and minimizing environmental impact. Catalytic processes, for instance, have been developed to enhance reaction efficiency while adhering to green chemistry principles. Such innovations not only streamline production but also align with global sustainability goals by reducing the ecological footprint of chemical manufacturing.
Future directions in the study of 1-hydroxy-5-phenylpentan-2-one include exploring its role in drug delivery systems. The compound’s structural flexibility allows it to be incorporated into nanoparticles or micelles, which can enhance drug solubility and targeted release profiles. These developments could lead to more effective treatments for diseases that are currently challenging to address with conventional therapies.
Collaborative research initiatives are also driving progress in understanding 1-hydroxy-5-phenylpentan-2-one’s applications. International teams of chemists and pharmacologists are sharing data and methodologies to accelerate discoveries. Such collaborations often result in breakthroughs that might not be achievable through individual efforts alone, underscoring the importance of interdisciplinary approaches in advancing chemical sciences.
In conclusion,1-hydroxy-5-phenylpentan-2-one (CAS No. 869005-76-5) represents a multifaceted compound with significant potential across multiple domains of chemistry and beyond. Its unique structure, combined with ongoing research efforts, positions it as a cornerstone molecule for future innovations in pharmaceuticals, materials science, and synthetic chemistry.
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